molecular formula C15H8Cl2N2O4 B11996372 5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11996372
M. Wt: 351.1 g/mol
InChI Key: WMCFOMOHLKHCLN-UHFFFAOYSA-N
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Description

5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate-derived compound featuring a pyrimidine-2,4,6-trione core conjugated with a dichlorophenyl-substituted furylmethylidene group. This structure combines the electron-deficient pyrimidinetrione system with a halogenated aromatic moiety, which confers unique electronic and steric properties. Such reactions typically proceed at room temperature or under reflux in methanol or acetic acid, yielding products validated by NMR, mass spectrometry, and X-ray diffraction (XRD) .

The dichlorophenyl group enhances lipophilicity and may influence bioactivity, as seen in structurally related compounds. For instance, derivatives with chloro-substituted aryl groups exhibit antimicrobial, antiproliferative, and DNA-binding properties .

Properties

Molecular Formula

C15H8Cl2N2O4

Molecular Weight

351.1 g/mol

IUPAC Name

5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H8Cl2N2O4/c16-7-1-3-9(11(17)5-7)12-4-2-8(23-12)6-10-13(20)18-15(22)19-14(10)21/h1-6H,(H2,18,19,20,21,22)

InChI Key

WMCFOMOHLKHCLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: It is also amenable to reduction processes.

    Substitution: Substituent groups can be introduced via nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products::
  • The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Under study for its pharmacological effects.

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

  • The compound’s mechanism of action varies based on its specific application.
  • It may interact with cellular targets, modulate enzymatic activity, or affect metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in substituents on the aryl or heterocyclic moieties, leading to divergent physicochemical and biological behaviors. Below is a detailed comparison:

Substituent Variations on the Aryl Group

Compound Name Substituent Position Key Properties/Activities Synthesis Method References
5-{[5-(2,4-Dichlorophenyl)furan-2-yl]methylidene}-pyrimidinetrione (Target) 2,4-Cl on phenyl Hypothesized enhanced lipophilicity and bioactivity; potential antimicrobial/DNA interaction. Likely Claisen-Schmidt condensation
5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-pyrimidinetrione (AC1LOMH7) 3,4-Cl on phenyl Similar lipophilicity; potential antiproliferative activity (analogous to benzylidene derivatives). Not explicitly described
5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-pyrimidinetrione (CAS 304894-60-8) 3-Cl on phenyl Antimicrobial activity; density 1.467 g/cm³; pKa ~6.86. Condensation reaction
5-(2,6-Dichlorobenzylidene)pyrimidinetrione 2,6-Cl on benzyl Keto-enol tautomerism studied via DFT; solvatochromic behavior; stabilized in polar solvents. XRD-confirmed synthesis

Substituent Variations on the Pyrimidine Core

Compound Name Substituents on Pyrimidine Key Properties/Activities Synthesis Method References
1,3-Dimethyl-5-(2,4-dichlorobenzylidene)pyrimidinetrione 1,3-Me on pyrimidine Antiproliferative activity against ovarian/breast cancer cell lines; ctDNA interaction. Michael addition
5-[3-(4-Bromophenyl)-3-oxopropyl]-1,3-dimethylpyrimidinetrione 1,3-Me on pyrimidine Synthesized via Michael addition; characterized by HRESIMS and NMR. Reflux in methanol
5-(4-Methoxybenzylidene)pyrimidinetrione Unsubstituted pyrimidine Intermediate in multicomponent synthesis; validated by ¹H/¹³C NMR. Catalyst-free one-pot synthesis

Physicochemical Properties

  • Stability : DFT studies indicate dichlorophenyl groups enhance stability through intramolecular hydrogen bonding and resonance effects .
  • Lipophilicity : Halogenated aryl groups increase logP values, improving membrane permeability .

Biological Activity

The compound 5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione , a derivative of pyrimidine and furan, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H10Cl2N4O3C_{14}H_{10}Cl_2N_4O_3 with a molecular weight of approximately 353.16 g/mol. The structure features a furan ring substituted with a dichlorophenyl group and a pyrimidine moiety with three keto groups.

PropertyValue
Molecular FormulaC₁₄H₁₀Cl₂N₄O₃
Molecular Weight353.16 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess significant antimicrobial properties against various pathogens. For instance, derivatives of furan have shown effectiveness against Helicobacter pylori strains .
  • Anticancer Potential : Furan-based compounds have been reported to demonstrate cytotoxic effects against cancer cell lines. Specific derivatives have been linked to increased apoptosis in colorectal cancer cells .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of furan derivatives. Compounds similar to the one have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It could interact with various receptors influencing cellular signaling pathways that regulate immune responses and cell proliferation.
  • Oxidative Stress Reduction : The antioxidant properties attributed to furan derivatives may contribute to their protective effects against oxidative damage in cells .

Case Studies

Several studies have investigated the biological activity of furan derivatives:

  • Antimicrobial Study : A study on hydrazone derivatives linked with furan demonstrated significant antibacterial activity against H. pylori, suggesting potential for therapeutic applications in gastrointestinal infections .
  • Cytotoxicity Assay : Research indicated that certain furan derivatives exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Evaluation : In vivo models demonstrated that furan-based compounds significantly reduced inflammation markers in carrageenan-induced models .

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